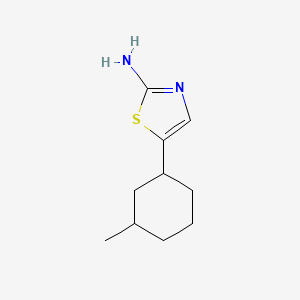
1-(1-Aminocyclopropyl)-3-methylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminocyclopropyl)-3-methylpentan-2-one is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane ring fused to an amino group, which imparts distinct chemical properties.
Métodos De Preparación
The synthesis of 1-(1-Aminocyclopropyl)-3-methylpentan-2-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(1-Aminocyclopropyl)-3-methylpentan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for studying enzyme-catalyzed reactions and metabolic pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis. Industrial applications include its use in the production of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 1-(1-Aminocyclopropyl)-3-methylpentan-2-one involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, influencing various biochemical processes. For example, it may modulate enzyme activity or interact with receptors to trigger downstream effects. The exact molecular targets and pathways depend on the specific context and application .
Comparación Con Compuestos Similares
1-(1-Aminocyclopropyl)-3-methylpentan-2-one can be compared with other similar compounds, such as 1-aminocyclopropane-1-carboxylic acid and (1-aminocyclopropyl)phosphonic acids These compounds share the cyclopropane ring structure but differ in their functional groups and overall chemical properties
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(1-aminocyclopropyl)-3-methylpentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-3-7(2)8(11)6-9(10)4-5-9/h7H,3-6,10H2,1-2H3 |
Clave InChI |
ICSKHQAJFGHYNV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)CC1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B13166638.png)
![2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13166644.png)

![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)



![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)

![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)




